

Experimental Parameters from Diclofenac Diethylamine Permeation Studies

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Compound Focus: Diclofenac Diethylamine

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Study Focus	Formulation Tested	Application Dose	Skin Model	Key Permeation Findings
Effect of Rubbing [1] [2]	Diclofenac-DEA 1.16% Gel	5 mg/cm ²	Excised human skin (600 µm)	5-fold higher flux at 8 hrs with 45s rubbing
Formulation Comparison [3]	Diclofenac-DEA 1.16% Emulsion	10 mg/cm ²	Ex vivo human skin	1.54x higher permeation vs. diclofenac sodium 5% gel
Hydrogel vs. Emulsion Gel [4]	Hydrogel 1% Diclofenac Sodium	~200 mg (~114 mg/cm ²)	Human abdominal skin (500 ± 100 µm)	~10x higher cumulative amount at 5 hrs vs. emulsion gel 1.16%
Microsponge Gel [5]	DDEA-loaded Microsponge Gel	Not specified	Ex vivo skin (Franz cell)	Sustained release (76.49% at 8 hrs) vs. conventional (96.99% at 5 hrs)

Detailed Experimental Protocol

Based on the methodologies from the search results, here is a composite protocol for assessing **diclofenac diethylamine** (DDEA) permeation:

Skin Preparation and Integrity Check

- **Skin Source:** Use human abdominal skin obtained from surgical procedures or autopsy [1] [3].
- **Storage:** Cryopreserve skin at -20°C to -80°C and thaw before use [1] [4].
- **Preparation:** Dermatome the skin to a thickness of 400-600 µm [1] [3].
- **Integrity Testing:**
 - **Tritiated Water Test:** Apply tritiated water (2.7 µCi/mL); exclude skin samples with permeation >1% of the applied dose after 30 minutes [1].
 - **Electrical Resistance:** Use an EVOMX meter; accept samples with resistance >10.9 kΩ [1] [3].

Franz Diffusion Cell Setup

- **Apparatus:** Use static Franz diffusion cells [1] [3].
- **Temperature:** Maintain receptor phase at 32 ± 1°C via a circulating water bath to mimic skin surface temperature [1].
- **Receptor Fluid:** Use PBS (pH 7.4) often with additives like 5% w/v Bovine Serum Albumin (BSA) to maintain sink conditions [3] [4].
- **Skin Mounting:** Place skin between donor and receptor chambers, *stratum corneum* facing the donor compartment [4].

Test Formulation Application

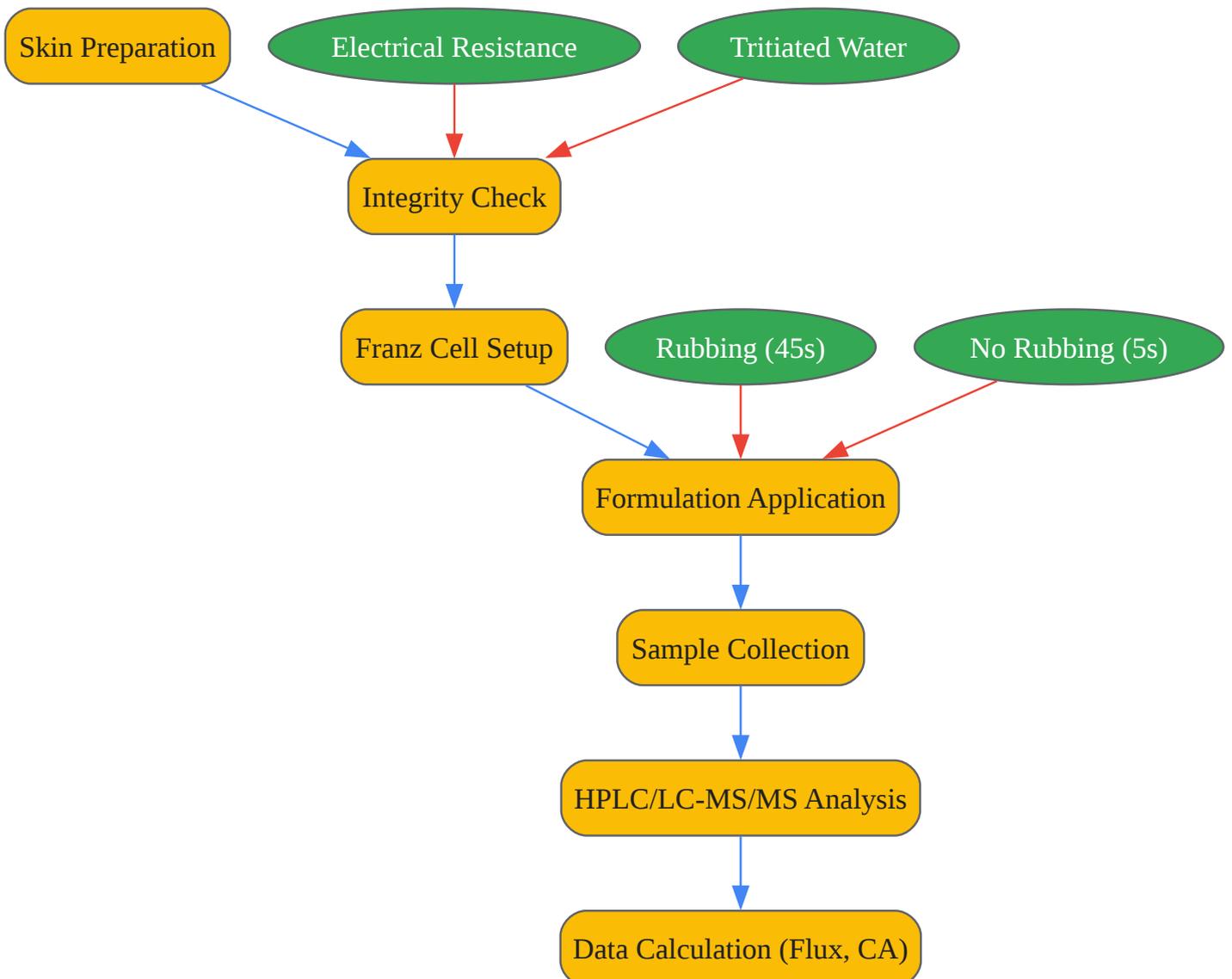
- **Dose:** Apply a finite dose of 5-10 mg gel/cm² to the skin surface in the donor chamber [1] [3].
- **Rubbing Protocol (Optional):** For rubbing studies, use a rounded syringe piston to apply the gel with rubbing for 45 seconds; without rubbing, application should last only about 5 seconds [1].

Sampling and Analysis

- **Sampling Times:** Collect receptor fluid samples at intervals (e.g., 2, 4, 8, 16, 24, 48 hours) [1] [4].
- **Drug Quantification:**
 - **UPLC/HPLC:** Use a C18 column with UV detection at 275 nm. Mobile phase: mixture of purified water with 1% acetic acid and acetonitrile (4.2:5.8 v:v) [1].

- **LC-MS/MS:** For higher sensitivity, with a lower limit of quantification (LLOQ) of 1 ng/mL for diclofenac [3].
- **Data Calculation:**
 - **Cumulative Absorption (CA):** Calculate the total amount of drug permeated per unit area of skin (ng/cm²) [3].
 - **Flux (J):** Calculate the rate of permeation (µg/cm²/h) at steady state [1].
 - **Percentage of Applied Dose:** $(CA_{24h} / (Q \times P/A)) \times 100$, where Q is the quantity of product applied, P is the percentage of diclofenac in the product, and A is the surface area [3].

The experimental workflow for this protocol can be visualized as follows:



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Key Experimental Considerations

- **Sink Conditions:** Ensure receptor phase concentration remains below 10-30% of the drug's saturation solubility by using additives like BSA and appropriate sampling volume replacement [4].
- **Skin Variability:** Use skin from multiple donors (e.g., 3-6) and include replicates (e.g., 11-15 per formulation) to account for biological variability [1] [3].
- **Formulation Homogeneity:** Characterize physical properties (e.g., viscosity, droplet size) using rheometry and microscopy, as they significantly impact permeation [3].
- **Enhanced Permeation:** Investigate chemical penetration enhancers (e.g., oleic acid) or physical methods (e.g., heat) to improve drug delivery [6] [7].

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